Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPUJFVVWUEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as sodium hydride or potassium carbonate.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often with the addition of a phase transfer catalyst.
Major Products
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₂₂BrNO₂ (based on structural analogs like tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) .
- Molecular Weight : ~304.23 g/mol .
- CAS Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) have CAS 1225276-07-2 .
- Reactivity : The bromomethyl group facilitates alkylation or displacement reactions, making it valuable for derivatization .
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate and its analogs:
Structural and Reactivity Differences
Substituent Position and Functionality: The bromomethyl group at C9 in the target compound distinguishes it from analogs like tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, where bromine is at C2. This positional variance affects regioselectivity in reactions . Amino and hydroxy derivatives (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) serve as nucleophiles or hydrogen-bond donors, enabling peptide coupling or chiral synthesis .
Reactivity Profiles :
- The bromomethyl group in the target compound undergoes nucleophilic substitution more readily than bromo-substituted analogs due to the methylene spacer, which reduces steric hindrance .
- Oxo and hydroxy derivatives exhibit lower electrophilicity but higher stability, making them suitable for prolonged storage and iterative synthesis .
Physicochemical Properties
- Solubility: Bromine-containing analogs (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) are less polar and more lipophilic than oxo or hydroxy derivatives, influencing their bioavailability and blood-brain barrier penetration .
- Stability: Boc-protected spirocycles (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) are stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA), a trait exploited in peptide synthesis .
Biological Activity
Tert-butyl 9-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources.
Chemical Structure and Synthesis
The compound features a unique spirocyclic structure characterized by the presence of a bromomethyl group, which enhances its reactivity. The synthesis typically involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl bromoacetate in the presence of a base like potassium carbonate, often conducted in solvents such as acetonitrile.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | 7-azaspiro[3.5]nonane, tert-butyl bromoacetate | Base (K2CO3), solvent (acetonitrile) |
| 2 | Reduction | Lithium aluminum hydride | Controlled environment |
| 3 | Oxidation | Potassium permanganate | Aqueous medium |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. This mechanism suggests its role as a pharmacophore in drug design .
Potential Therapeutic Applications
Research indicates that this compound may exhibit various therapeutic properties:
- Antimicrobial Activity : Studies have suggested that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary investigations indicate potential efficacy against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for enzymes involved in metabolic pathways, making it a candidate for drug development against metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Inhibition of Chemokine Receptors : A related compound demonstrated the ability to regulate chemokine receptors CCR3 and CCR5, suggesting applications in treating HIV and inflammatory diseases .
- Screening Assays : Research involving screening assays for Type III secretion system inhibitors indicated that compounds similar to this compound could effectively reduce pathogen virulence factors in bacterial infections .
- Structure-Based Drug Design : Recent studies have employed structure-based approaches to optimize derivatives of this compound for enhanced potency against specific biological targets, including dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
